molecular formula C20H22ClN3O B2643906 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide CAS No. 906186-91-2

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Cat. No.: B2643906
CAS No.: 906186-91-2
M. Wt: 355.87
InChI Key: ZWIMWLPEQFVAOB-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is a benzimidazole derivative featuring a 4-chlorobenzyl substituent at the 2-position of the benzimidazole core and an N,N-diethylacetamide group at the 1-position. The 4-chlorobenzyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the N,N-diethylacetamide group contributes to metabolic stability and solubility properties.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-3-23(4-2)20(25)14-24-18-8-6-5-7-17(18)22-19(24)13-15-9-11-16(21)12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMWLPEQFVAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves the reaction of benzimidazole with 4-chlorobenzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl halide, forming the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale batch reactions, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions[][2].

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents used[2][2].

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

4-Chlorobenzyl vs. Nitrophenyl and Dichlorophenyl Groups

  • 4-Nitrophenyl Derivatives : Compounds such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) exhibit potent anthelmintic activity, causing rapid paralysis in worms due to the electron-withdrawing nitro group enhancing electrophilic interactions . However, nitro groups may increase toxicity risks.
  • Dichlorophenyl Derivatives: N-(2,4-dichlorobenzyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () shows enhanced bioactivity in anticonvulsant models, but the dichloro substitution raises molecular weight and may reduce bioavailability compared to the mono-chloro target compound.

Thioether and Sulfanyl Modifications

  • However, thioethers are prone to oxidation, reducing metabolic stability compared to the target’s methylene linker .

Acetamide Substituent Variations

N,N-Diethyl vs. Aromatic and Hydrazide Groups

  • N-Phenyl Acetamides : 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) demonstrates strong anthelmintic activity but has lower solubility due to the aromatic ring’s hydrophobicity . The target’s N,N-diethyl group balances lipophilicity and solubility, favoring membrane permeability.
  • Hydrazide Derivatives: 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide () incorporates a hydrazide moiety, which can chelate metal ions but is susceptible to hydrolysis, limiting in vivo stability .

Ethylamine vs. Acetamide Linkers

  • However, this modification may alter receptor selectivity compared to the target’s acetamide .

Physicochemical and Crystallographic Insights

  • Crystal Packing : In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), hydrogen bonding via N–H⋯N interactions stabilizes the crystal lattice. The target’s diethyl groups may disrupt such interactions, reducing crystallinity but improving solubility .
  • Molecular Weight: The target’s molecular weight (~380–400 g/mol) is lower than phthalazinone analogs (e.g., 403.9 g/mol in ), favoring better oral absorption .

Biological Activity

The compound 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide , also known as Clonitazene , belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly its analgesic properties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23ClN4O2
  • Molecular Weight : 372.88 g/mol

Analgesic Properties

Clonitazene is noted for its potent analgesic effects, reportedly exhibiting approximately three times the potency of morphine. It acts primarily as an opioid agonist, interacting with mu-opioid receptors in the central nervous system to alleviate pain .

The analgesic activity of Clonitazene is attributed to its ability to bind selectively to opioid receptors, leading to:

  • Inhibition of neurotransmitter release in pain pathways.
  • Modulation of pain perception through central nervous system pathways.

Study on Analgesic Efficacy

A study conducted by Deaver et al. (2013) evaluated the efficacy of Clonitazene in various pain models. The findings indicated a significant reduction in pain response in subjects administered Clonitazene compared to controls. The study highlighted that Clonitazene's effects were dose-dependent and correlated with receptor binding affinity .

Comparative Analysis with Other Opioids

A comparative analysis was performed to assess the efficacy of Clonitazene against other opioids like morphine and fentanyl. The results are summarized in the following table:

CompoundPotency (Relative to Morphine)Mechanism of Action
Clonitazene3xMu-opioid receptor agonist
Morphine1xMu-opioid receptor agonist
Fentanyl50xMu-opioid receptor agonist

Safety and Toxicology

Despite its potent analgesic properties, Clonitazene has been classified as a Schedule I controlled substance in several jurisdictions due to concerns regarding abuse potential and toxicity . Reports indicate that overdose can lead to severe respiratory depression, necessitating caution in clinical use.

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